molecular formula C25H15BrCl2N2S B7746104 2-[(4-Bromophenyl)methylsulfanyl]-4-(2-chlorophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile

2-[(4-Bromophenyl)methylsulfanyl]-4-(2-chlorophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile

Cat. No.: B7746104
M. Wt: 526.3 g/mol
InChI Key: SFKDAWJEBBZDPP-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methylsulfanyl]-4-(2-chlorophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with bromophenyl, chlorophenyl, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methylsulfanyl]-4-(2-chlorophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile typically involves multiple steps, including the formation of the pyridine ring and subsequent substitution reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methylsulfanyl]-4-(2-chlorophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(4-Bromophenyl)methylsulfanyl]-4-(2-chlorophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methylsulfanyl]-4-(2-chlorophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)methylsulfanyl]-4-(2-chlorophenyl)-6-(4-fluorophenyl)pyridine-3-carbonitrile
  • 2-[(4-Bromophenyl)methylsulfanyl]-4-(2-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile

Uniqueness

2-[(4-Bromophenyl)methylsulfanyl]-4-(2-chlorophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-4-(2-chlorophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15BrCl2N2S/c26-18-9-5-16(6-10-18)15-31-25-22(14-29)21(20-3-1-2-4-23(20)28)13-24(30-25)17-7-11-19(27)12-8-17/h1-13H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKDAWJEBBZDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15BrCl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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